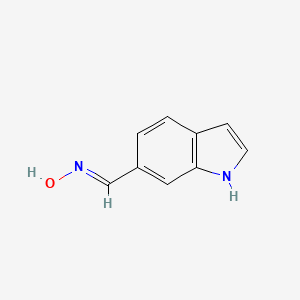

5-(1H-indol-3-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A number of indole molecules have been synthesized using various methods, including microwave-assisted synthesis .

Molecular Structure Analysis

Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Physical And Chemical Properties Analysis

The physical properties of indole derivatives, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .

Aplicaciones Científicas De Investigación

Application 1: Anticancer Activity

- Summary of the Application : A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized and their cytotoxic activity was investigated against various human cancer cell lines .

- Methods of Application : The compounds were synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine .

- Results or Outcomes : The synthesized compounds showed potent anticancer activities against human colon cancer and lung cancer .

Application 2: Anti-corrosion, Antimicrobial, and Antioxidant Properties

- Summary of the Application : Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was synthesized and its applications were studied, including anti-corrosion, antimicrobial, and antioxidant properties .

- Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .

- Results or Outcomes : The compound showed substantial anti-corrosive efficacy, superior antimicrobial efficacy against all tested pathogens, and antioxidant potential .

Application 3: Antiviral Activity

- Summary of the Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate, have been reported to possess antiviral properties .

- Methods of Application : These compounds are synthesized and then tested against various viruses .

- Results or Outcomes : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

Application 4: Anti-inflammatory Activity

- Summary of the Application : Indole derivatives, such as chalcones of indole, have been found to possess anti-inflammatory properties .

- Methods of Application : These compounds are synthesized and then tested in models of inflammation, such as carrageenan-induced edema in albino rats .

- Results or Outcomes : One compound, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol, was found to be particularly effective .

Application 5: Anti-HIV Activity

- Summary of the Application : Certain indole derivatives have been reported to possess anti-HIV properties .

- Methods of Application : These compounds are synthesized and then tested against the HIV virus .

- Results or Outcomes : Specific compounds showed inhibitory activity against HIV .

Application 6: Antioxidant Activity

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABUUAHFCFGIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)